2-Imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one
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Overview
Description
2-Imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazolan-4-one is a heterocyclic compound that contains both thiazole and thiazolidine rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of the methoxyphenyl group further enhances its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazolan-4-one typically involves the condensation of 4-methoxyphenyl isothiocyanate with a suitable thiazolidine derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiazolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with reduced functional groups.
Scientific Research Applications
2-Imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazolan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazolan-4-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share structural similarities and exhibit similar biological activities.
Thiazolidine derivatives: Compounds such as thiazolidine-2,4-dione and thiazolidine-4-carboxylic acid are structurally related and have comparable pharmacological properties.
Uniqueness
The uniqueness of 2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazolan-4-one lies in its combined thiazole and thiazolidine rings, along with the methoxyphenyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H11N3O2S2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11N3O2S2/c1-18-9-4-2-8(3-5-9)10-6-20-13(15-10)16-11(17)7-19-12(16)14/h2-6,14H,7H2,1H3 |
InChI Key |
VRESTROMRYKCCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)CSC3=N |
Origin of Product |
United States |
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